molecular formula C24H26N4O2 B13424838 2,2'-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide]

2,2'-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide]

Cat. No.: B13424838
M. Wt: 402.5 g/mol
InChI Key: CJAMPJAYCDOGJP-UHFFFAOYSA-N
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Description

The compound is a bis-benzofuran derivative with a hexanediyl linker and carboximidamide functional groups.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

2-[6-(5-carbamimidoyl-1-benzofuran-2-yl)hexyl]-1-benzofuran-5-carboximidamide

InChI

InChI=1S/C24H26N4O2/c25-23(26)15-7-9-21-17(11-15)13-19(29-21)5-3-1-2-4-6-20-14-18-12-16(24(27)28)8-10-22(18)30-20/h7-14H,1-6H2,(H3,25,26)(H3,27,28)

InChI Key

CJAMPJAYCDOGJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=N)N)C=C(O2)CCCCCCC3=CC4=C(O3)C=CC(=C4)C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide] typically involves the reaction of 1,6-hexanediamine with 5-benzofurancarboximidamide derivatives under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of 2,2’-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide] follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboximidamide groups to amines.

    Substitution: The benzofuran rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuran amines.

Scientific Research Applications

2,2’-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide] has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide] involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of key biological processes, such as the replication of malaria parasites, making it a potential anti-malarial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds: Critical Limitations

The evidence lacks information on structurally or functionally related compounds. For example:

  • and describe penicillin derivatives (e.g., benzathine benzylpenicillin) and bicyclic β-lactams, which are unrelated to benzofuran carboximidamides.
  • refers to a polymer mixture containing a hexanediyl group but with entirely different substituents (piperidinyl and triazine moieties).

A meaningful comparison would require data on analogs such as:

  • Bis-benzofurans with alternate linkers (e.g., ethylene, phenylene).
  • Carboximidamide derivatives with varied aromatic cores (e.g., indole, quinoline).

Without such data, key parameters (e.g., solubility, binding affinity, toxicity) cannot be contrasted.

Data Gaps and Research Needs

The absence of peer-reviewed studies or pharmacopeial entries for the compound highlights significant research gaps. For instance:

  • Synthetic routes: No methods for preparing the compound are documented.
  • Biological activity: No assays or targets (e.g., kinases, microbial enzymes) are reported.
  • Physicochemical properties : Melting point, logP, or spectral data (IR, NMR) are unavailable.

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